molecular formula C7H9ClN2 B1593252 2-Chloro-4-isopropylpyrimidine CAS No. 941294-36-6

2-Chloro-4-isopropylpyrimidine

Cat. No. B1593252
M. Wt: 156.61 g/mol
InChI Key: AOZNIFQUCUSYLD-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropylpyrimidine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-isopropylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom and an isopropyl group attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

2-Chloro-4-isopropylpyrimidine is a liquid at room temperature . It has a molecular weight of 156.61 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Chloro-4-isopropylpyrimidine and its derivatives have been utilized in various chemical syntheses and reactivity studies. For example, Brown and Waring (1978) detailed the synthesis of certain 2-isopropylpyrimidine derivatives, including 2-(1'-bromo-1'-methylethyl)-4-chloropyrimidine, and discussed their solvolysis rates and mass spectra (Brown & Waring, 1978). Additionally, a study by Al-Omary et al. (2017) focused on the molecular conformational analysis, reactivity, and vibrational spectral analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, providing insights into its potential as a precursor to bioactive agents (Al-Omary et al., 2017).

Pharmaceutical Research

In the pharmaceutical domain, various pyrimidine derivatives, including those related to 2-Chloro-4-isopropylpyrimidine, have been investigated for their potential in drug development. For instance, the work by Lesher et al. (1982) explored the potential antiallergic activity of certain pyrimidine derivatives, indicating the broad scope of these compounds in medicinal chemistry (Lesher, Singh, & Mielens, 1982).

Agricultural Applications

The degradation of 2-amino 4-chloro 6-methyl pyrimidine (AM), a nitrification inhibitor, in subtropical soils was evaluated by Srivastava et al. (2016). This study is relevant to understanding the environmental impact and agricultural applications of pyrimidine derivatives (Srivastava et al., 2016).

Material Science and Molecular Analysis

In material science and molecular analysis, pyrimidine derivatives, including those related to 2-Chloro-4-isopropylpyrimidine, have been utilized. For example, Tikad et al. (2007) reported on the synthesis of bis-functionalized pyrimidine series, demonstrating the versatility of these compounds in developing new materials and molecules (Tikad, Routier, Akssira, Leger, Jarry, & Guillaumet, 2007).

Safety And Hazards

2-Chloro-4-isopropylpyrimidine is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZNIFQUCUSYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647890
Record name 2-Chloro-4-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-isopropylpyrimidine

CAS RN

941294-36-6
Record name 2-Chloro-4-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-isopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WP Mai, B Sun, LQ You, LR Yang, P Mao… - Organic & …, 2015 - pubs.rsc.org
… The expected product 2-chloro-4-isopropylpyrimidine (3aa) was isolated in 50% yield (… at room temperature, the desired product 2-chloro-4-isopropylpyrimidine (3aa) was obtained in 70…
Number of citations: 41 pubs.rsc.org
RP Law, S Ukuser, DT Tape, EPA Talbot - Synthesis, 2017 - thieme-connect.com
… A solution of 2-chloro-4-isopropylpyrimidine (200 mg, 1.28 mmol), 2-amino-1-morpholinoethanone hydrochloride (277 mg, 1.53 mmol) and DIPEA (0.558 mL, 3.19 mmol) in MeCN (2.5 …
Number of citations: 11 www.thieme-connect.com

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